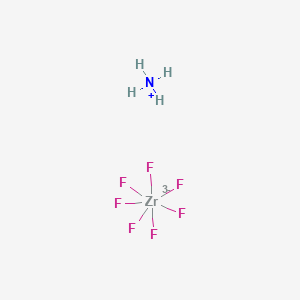

Triammonium heptafluorozirconate(3-)

Description

Triammonium heptafluorozirconate(3−) is an inorganic ammonium salt with the chemical formula (NH₄)₃[ZrF₇], corresponding to CAS number 17250-81-6 . The compound features a zirconium atom coordinated by seven fluoride ions, forming a [ZrF₇]³⁻ anion balanced by three ammonium cations. This structure is notable for its high coordination number (7), which is less common compared to hexafluorozirconate species (e.g., [ZrF₆]²⁻). The compound is typically synthesized via reactions between zirconium precursors and ammonium fluoride under controlled conditions. Applications include use in ceramics, catalysis, and specialized materials science due to its thermal stability and solubility in polar solvents.

Properties

CAS No. |

17250-81-6 |

|---|---|

Molecular Formula |

F7H12N3Zr |

Molecular Weight |

278.3282024 |

IUPAC Name |

azanium;heptafluorozirconium(3-) |

InChI |

InChI=1S/7FH.H3N.Zr/h7*1H;1H3;/q;;;;;;;;+4/p-6 |

SMILES |

[NH4+].F[Zr-3](F)(F)(F)(F)(F)F |

Synonyms |

triammonium heptafluorozirconate(3-) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Triammonium Heptafluorozirconate(3−) and Analogous Salts

Key Comparisons:

Anion Complexity and Coordination Number :

- Triammonium heptafluorozirconate(3−) exhibits a rare 7-coordinate [ZrF₇]³⁻ anion, whereas analogs like zirconium ammonium fluoride ([ZrF₅]⁻) and hexachlorotellurate ([TeCl₆]²⁻) adopt 6-coordinate geometries . The higher coordination in [ZrF₇]³⁻ enhances its stability in high-temperature applications compared to 6-coordinate counterparts.

Solubility and Reactivity :

- The compound’s high solubility in water contrasts with sparingly soluble salts like ammonium chloroplatinate. This property makes it suitable for solution-based synthesis of zirconium-containing materials.

Thermal Stability :

- Triammonium heptafluorozirconate(3−) decomposes above 300°C, outperforming ammonium hexafluorophosphate (200°C) and diammonium hexachlorotellurate(2−) (180°C). This stability is critical for high-temperature ceramic processing .

Functional Applications :

- Unlike ammonium hexafluorophosphate (used in lithium-ion batteries) or ammonium chloroplatinate (platinum refining), triammonium heptafluorozirconate(3−) is primarily employed in advanced ceramics and catalytic systems due to its robust fluoride-zirconium framework .

Research Findings and Industrial Relevance

Recent studies highlight the unique role of triammonium heptafluorozirconate(3−) in synthesizing zirconium oxide (ZrO₂) nanomaterials, where its high fluoride content facilitates controlled hydrolysis and crystallization. In contrast, zirconium ammonium fluoride ([ZrF₅]⁻) is preferred for electroplating due to moderate solubility and lower environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.